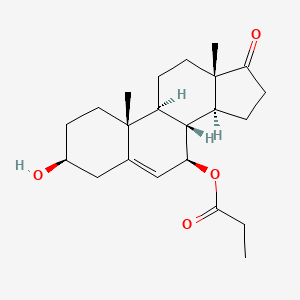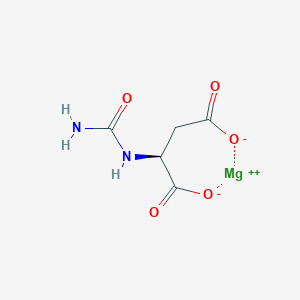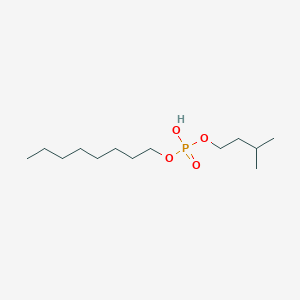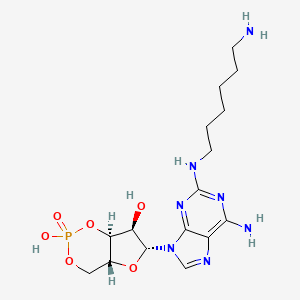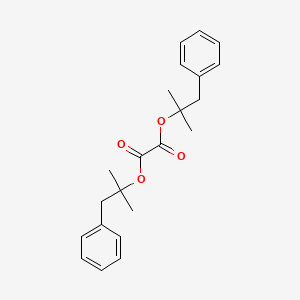
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester typically involves the esterification of ethanedioic acid with 1,1-dimethyl-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester groups may undergo hydrolysis to release ethanedioic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedioic acid, dimethyl ester: A simpler ester of ethanedioic acid with two methyl groups instead of 1,1-dimethyl-2-phenylethyl groups.
Ethanedioic acid, diethyl ester: Another ester of ethanedioic acid with two ethyl groups.
Ethanedioic acid, 1,2-bis(phenylmethyl) ester: An ester with two phenylmethyl groups.
Uniqueness
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is unique due to the presence of bulky 1,1-dimethyl-2-phenylethyl groups, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct steric and electronic effects, making it different from simpler esters of ethanedioic acid.
Eigenschaften
CAS-Nummer |
70714-74-8 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
bis(2-methyl-1-phenylpropan-2-yl) oxalate |
InChI |
InChI=1S/C22H26O4/c1-21(2,15-17-11-7-5-8-12-17)25-19(23)20(24)26-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
JNQGUZHCDNTTRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)OC(=O)C(=O)OC(C)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



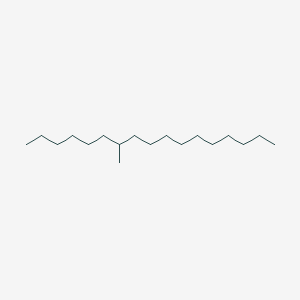
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)

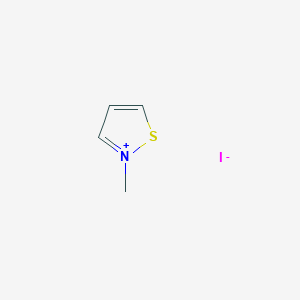

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
